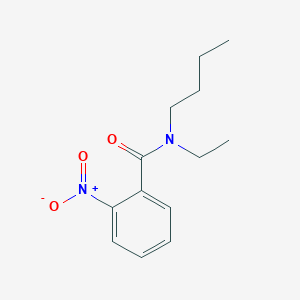methanone](/img/structure/B4583657.png)
[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl](phenyl)methanone
Übersicht
Beschreibung
[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl](phenyl)methanone, also known as 25I-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has gained popularity in recent years due to its availability on the black market. However, its use is associated with serious health risks, including seizures, cardiac arrest, and death.
Wirkmechanismus
[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl](phenyl)methanone acts as a partial agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, perception, and cognition. When [5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl](phenyl)methanone binds to the 5-HT2A receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of [5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl](phenyl)methanone are not well understood, but studies have shown that it can cause a range of effects, including hallucinations, altered perception of time and space, and changes in mood and emotion. It has also been associated with a range of adverse health effects, including seizures, cardiac arrest, and death.
Vorteile Und Einschränkungen Für Laborexperimente
[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl](phenyl)methanone has several advantages for use in lab experiments, including its high affinity for the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in the regulation of mood and perception. However, its use is associated with several limitations, including its potential for toxicity and the lack of information about its long-term effects.
Zukünftige Richtungen
There are several future directions for research on [5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl](phenyl)methanone, including investigating its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. Other areas of research could include investigating the long-term effects of the drug, developing new analogs with improved safety profiles, and investigating its effects on other neurotransmitter systems. Additionally, research could focus on developing new methods for detecting and identifying the drug in biological samples, which could help to improve our understanding of its pharmacology and toxicology.
Wissenschaftliche Forschungsanwendungen
[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl](phenyl)methanone has been used in scientific research to investigate its effects on the serotonin 2A receptor (5-HT2A), which is believed to be the primary target of its hallucinogenic activity. Studies have shown that [5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl](phenyl)methanone has a high affinity for the 5-HT2A receptor and can induce hallucinations and altered states of consciousness.
Eigenschaften
IUPAC Name |
[5-hydroxy-1-(4-methoxyphenyl)-2-methylindol-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-15-22(23(26)16-6-4-3-5-7-16)20-14-18(25)10-13-21(20)24(15)17-8-11-19(27-2)12-9-17/h3-14,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGYWAIXCAUZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)O)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl](phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4583587.png)
![N-(2-chloro-4-fluorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4583597.png)
![1-(4-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4583602.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4583607.png)
![2-(1-cyclohexyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4583622.png)
![N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-bromobenzamide](/img/structure/B4583632.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B4583635.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4583643.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4583650.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4583662.png)
![3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4583667.png)
